benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 286961-15-7) is a boronate ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and organic synthesis. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is sensitive to temperature and must be stored at -20°C under inert conditions . It exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .
Properties
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-8-12-21(13-16)17(22)23-14-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUPINGQWPCARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that compounds with similar dioxaborolane structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Cytotoxicity of Dioxaborolane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 8.0 | |
| Compound C | A549 | 15.0 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Organic Synthesis Applications
Reagent in Cross-Coupling Reactions
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine is utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This application is essential for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Table 2: Cross-Coupling Reaction Data
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | KOH in ethanol | 85 | |
| Negishi Coupling | Zn powder at room temperature | 75 |
Material Science Applications
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Table 3: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Polycarbonate | Dioxaborolane derivative | 150 | |
| Polystyrene | Blended with dioxaborolane | 120 |
Case Study 1: Anticancer Research
In a study published in ChemMedChem, researchers synthesized a series of dioxaborolane derivatives and tested their efficacy against various cancer cell lines. The study found that certain modifications to the benzyl group significantly enhanced anticancer activity.
Case Study 2: Organic Synthesis
A recent publication highlighted the use of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine as a key intermediate in the synthesis of complex natural products. The methodology developed showcased high yields and selectivity.
Case Study 3: Material Development
Research conducted at a leading polymer science institute demonstrated the utility of this compound in developing high-performance materials. The study reported improved mechanical properties and thermal resistance when incorporated into polymer composites.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. A representative example involves its reaction with aryl halides under optimized conditions:
Example Reaction Table
This reaction demonstrates high efficiency in forming biaryl or heteroaryl linkages, critical for pharmaceutical intermediates.
Boron Group Transformations
The pinacol boronate ester moiety enables further functionalization:
Oxidation to Boronic Acid
Reaction with acidic water or ozone generates the corresponding boronic acid, though experimental data for this specific compound is sparse. General conditions include:
Transmetalation
The boronate can transfer its boron group to transition metals (e.g., Rh, Cu) in catalytic cycles, though detailed studies are not explicitly documented for this derivative.
Comparative Reactivity
The compound’s reactivity aligns with tert-butyl-protected analogs, as shown below:
| Reaction Type | Tert-Butyl Analog Yield | Benzyl Derivative Yield |
|---|---|---|
| Suzuki Coupling | 67% | 93% |
| Deprotection | 95% (Boc removal) | Not reported |
The benzyl-protected variant shows superior coupling efficiency, likely due to steric and electronic effects of the Cbz group.
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Analogues
tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 885693-20-9)
- Molecular Formula: C₁₆H₂₈BNO₄
- Molecular Weight : 309.21 g/mol .
- Key Differences: The tert-butyl group replaces benzyl, reducing steric hindrance and altering stability. Storage at room temperature (vs. -20°C for the benzyl variant) suggests greater thermal stability . Lower molecular weight may improve solubility in organic solvents. No explicit hazard data reported, implying a safer handling profile .
Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1346809-11-7)
- Molecular Formula: C₁₄H₂₄BNO₄
- Molecular Weight : 281.16 g/mol .
- Lower molecular weight facilitates purification but may compromise stability.
Benzyl 3,4-Dihydro-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-2(1H)-carboxylate (CAS 1020174-05-3)
- Molecular Formula: C₂₄H₂₇BNO₄
- Molecular Weight : 404.30 g/mol .
- Key Differences: The isoquinoline core (vs. dihydropyridine) increases aromaticity, altering electronic properties and boron reactivity. Higher molecular weight may reduce solubility in polar solvents.
Reactivity in Suzuki-Miyaura Cross-Couplings
- Key Trends :
Stability and Handling
Preparation Methods
General Synthetic Strategy
The primary preparation method involves a palladium-catalyzed borylation of a triflate-substituted dihydropyridine carboxylate precursor. This method leverages the Suzuki–Miyaura coupling conditions adapted for borylation, using bis(pinacolato)diboron or related boron reagents.
Detailed Preparation Procedure
| Parameter | Details |
|---|---|
| Starting Material | 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
| Borylation Reagents | 4,4,5,5,4',4',5',5'-Octamethyl-[2,2']bi[dioxaborolanyl] (bis(pinacolato)diboron) |
| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2dppf) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Atmosphere | Argon (inert atmosphere) |
| Work-up | Filtration to remove solids, concentration in vacuo, silica gel chromatography (5% EtOAc in hexanes) |
| Yield | 71% |
| Product State | Colorless oil |
Experimental Description
In a typical experiment, PdCl2dppf (0.16 g, 0.22 mmol), potassium acetate (2.18 g, 22.2 mmol), bis(pinacolato)diboron (2.07 g, 8.13 mmol), and additional dppf ligand (0.12 g, 0.22 mmol) are combined in a round-bottom flask. The flask is flushed with argon to maintain an inert atmosphere. A degassed solution of the triflate-substituted dihydropyridine carboxylate (2.45 g, 7.40 mmol) in 70 mL of 1,4-dioxane is added. The reaction mixture is heated at 80 °C for 16 hours.
After completion, the mixture is filtered through a glass-fritted funnel to remove insoluble potassium acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel chromatography using 5% ethyl acetate in hexanes as eluent. The purified product is obtained as a colorless oil with a 71% yield.
Characterization Data
- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): δ 6.69–6.60 (multiplet, 1H), 3.98 (broad singlet, 2H), 3.49–3.42 (multiplet, 2H), 2.24–2.16 (multiplet, 2H), 1.47 (singlet, 9H), 1.27 (singlet, 12H).
- LC-MS (ESI): Calculated for C18H28BNO4 (M+H) 310.2; found 311.0.
Summary Table of Preparation Conditions and Outcomes
| Entry | Catalyst & Ligand | Base | Boron Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | PdCl2dppf + dppf | KOAc | Bis(pinacolato)diboron | 1,4-Dioxane | 80 | 16 | 71 | Argon atmosphere, silica gel purification |
Analysis of Preparation Method
- The use of PdCl2dppf as a catalyst combined with the bidentate dppf ligand is critical for efficient borylation.
- Potassium acetate serves as a mild base, facilitating the transmetalation step in the catalytic cycle.
- The reaction requires an inert atmosphere (argon) to prevent catalyst degradation and side reactions.
- 1,4-Dioxane is chosen as the solvent due to its ability to dissolve both organic substrates and inorganic salts, providing a homogeneous reaction medium.
- The reaction temperature of 80 °C balances reaction rate and stability of reactants/products.
- The 16-hour reaction time ensures complete conversion.
- The purification by silica gel chromatography yields a high-purity product suitable for further applications.
Research Findings and Considerations
- This palladium-catalyzed borylation approach is widely used for synthesizing boronate esters of heterocycles, providing good yields and functional group tolerance.
- The choice of triflate as a leaving group in the starting material enhances the reactivity for borylation.
- The boronate ester formed is stable and can be used in subsequent Suzuki–Miyaura cross-coupling reactions.
- The method is scalable and reproducible, making it suitable for research and potential industrial applications.
Q & A
Q. What are the common synthetic routes for benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A representative method involves:
- Catalyst system : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water solvent mixture.
- Base : Sodium carbonate (Na₂CO₃) to facilitate transmetalation.
- Coupling partner : Aryl or heteroaryl halides (e.g., bromides or iodides).
- Procedure : Reaction under inert atmosphere (N₂/Ar) at 80–100°C for 6–12 hours, followed by extraction and purification via column chromatography .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the benzyl group (δ 5.1–5.3 ppm, -OCH₂Ph), dihydropyridine protons (δ 2.5–3.5 ppm), and tetramethyl dioxaborolane (δ 1.2–1.3 ppm).
- ¹³C NMR : Signals for carbonyl carbons (δ 165–170 ppm) and boron-bound carbons (δ 25–30 ppm).
- IR Spectroscopy : Stretching vibrations for B-O (1350–1400 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺ or [M+H]⁺) consistent with the molecular formula (C₂₀H₂₆BNO₄) .
Q. What safety precautions are necessary when handling this compound?
- Storage : Protect from moisture and oxygen; store under inert gas at –20°C.
- Handling : Use gloves, eye protection, and fume hoods. Avoid ignition sources (sparks, open flames) due to solvent flammability (e.g., 1,4-dioxane).
- Emergency protocols : Refer to hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/sparks) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (e.g., SPhos, XPhos) to improve turnover and reduce side reactions.
- Solvent optimization : Compare 1,4-dioxane with toluene/ethanol or THF/water mixtures for solubility and reactivity.
- Base selection : Evaluate K₂CO₃, Cs₂CO₃, or NaHCO₃ for pH control and reaction efficiency.
- Degassing : Rigorous degassing of solvents (via freeze-pump-thaw cycles) minimizes oxidation of the boronic ester .
Q. What strategies are effective for purifying and stabilizing the compound?
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. For crystalline derivatives, recrystallize from ethanol/water.
- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent boronic ester hydrolysis. Store under argon with molecular sieves to exclude moisture .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model the boronic ester’s electronic structure (e.g., B-O bond strength, Lewis acidity) to predict coupling efficiency.
- Molecular docking : Simulate interactions with Pd catalysts to identify steric/electronic effects of the dihydropyridine ring.
- QSPR studies : Correlate substituent effects (e.g., benzyl vs. tert-butyl groups) with reaction yields using multivariate regression .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
Q. What are the challenges in analyzing contradictory spectroscopic data for this compound?
- Dynamic effects : NMR signals for dihydropyridine protons may split due to ring puckering; use variable-temperature NMR to resolve.
- Impurity identification : Combine LC-MS with 2D NMR (COSY, HSQC) to distinguish byproducts (e.g., hydrolyzed boronic acid).
- Crystallographic validation : Compare experimental vs. computed NMR shifts using software like ACD/Labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
